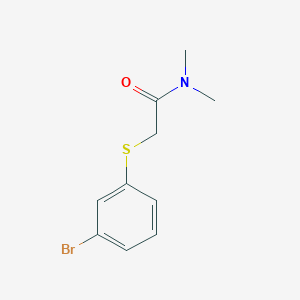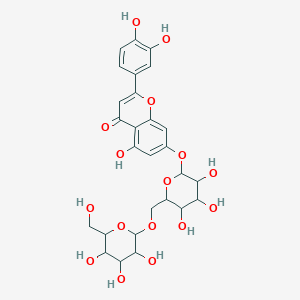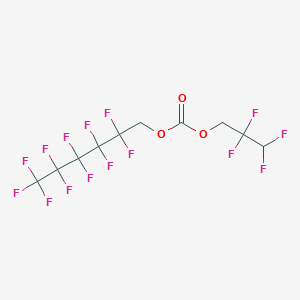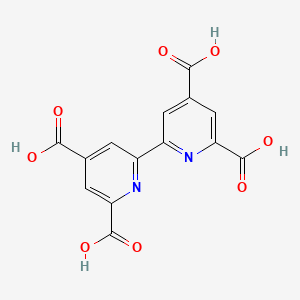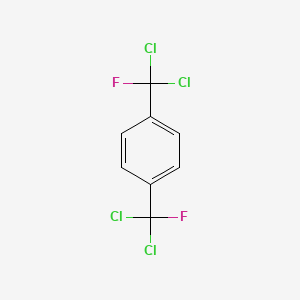
1,4-Bis(dichlorofluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(dichlorofluoromethyl)benzene is an organic compound with the molecular formula C8H4Cl4F2 It is a derivative of benzene, where two hydrogen atoms are replaced by dichlorofluoromethyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(dichlorofluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of terephthalaldehyde, followed by fluorination. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced equipment and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(dichlorofluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and other nucleophiles.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF can yield 1,4-bis(difluoromethyl)benzene .
Applications De Recherche Scientifique
1,4-Bis(dichlorofluoromethyl)benzene has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Mécanisme D'action
The mechanism by which 1,4-Bis(dichlorofluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound’s dichlorofluoromethyl groups can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions are crucial for its applications in different fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound is similar in structure but has trifluoromethyl groups instead of dichlorofluoromethyl groups.
1,4-Bis(difluoromethyl)benzene: This compound is another derivative with difluoromethyl groups.
Uniqueness
1,4-Bis(dichlorofluoromethyl)benzene is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C8H4Cl4F2 |
|---|---|
Poids moléculaire |
279.9 g/mol |
Nom IUPAC |
1,4-bis[dichloro(fluoro)methyl]benzene |
InChI |
InChI=1S/C8H4Cl4F2/c9-7(10,13)5-1-2-6(4-3-5)8(11,12)14/h1-4H |
Clé InChI |
JVOGYTKYZPYUEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(Cl)Cl)C(F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


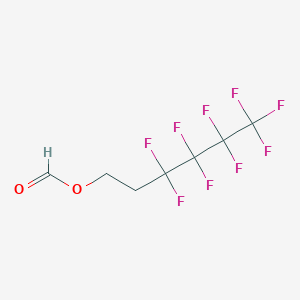
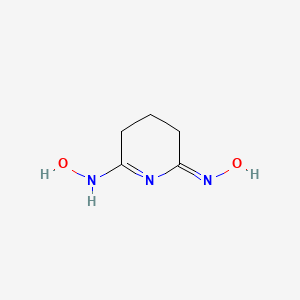
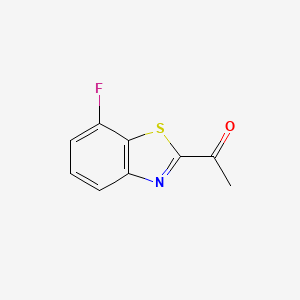



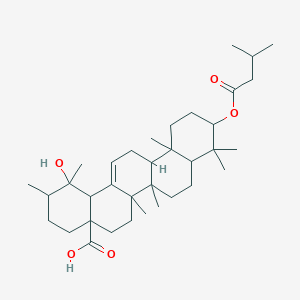
![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)
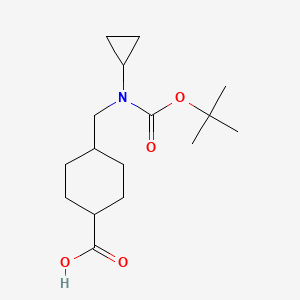
![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)
